molecular formula C9H16O3 B066068 6,6-Dimethyl-5-oxoheptanoic acid CAS No. 171557-83-8

6,6-Dimethyl-5-oxoheptanoic acid

Cat. No.: B066068
CAS No.: 171557-83-8
M. Wt: 172.22 g/mol
InChI Key: SUGPUUGENXAWCC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a heptanoic acid backbone with a ketone group at the fifth position and two methyl groups at the sixth position. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6,6-dimethylheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the aldol condensation of 3,3-dimethylbutanal with acetone, followed by oxidation of the resulting product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-5-oxoheptanoic acid is unique due to the presence of two methyl groups at the sixth position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its chemical properties compared to similar compounds .

Biological Activity

6,6-Dimethyl-5-oxoheptanoic acid (CAS No. 171557-83-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C9H16O3
Molecular Weight: 172.23 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate in various biochemical pathways. It is involved in the synthesis of other biologically active compounds and has been studied for its potential effects on cellular metabolism.

  • Inhibition of Lipid Metabolism:
    • Research indicates that this compound may influence lipid metabolism by acting on key enzymes involved in fatty acid synthesis and degradation. This can lead to altered lipid profiles in treated organisms.
  • Antimicrobial Activity:
    • Preliminary studies have shown that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.
  • Cytotoxic Effects:
    • Some studies suggest that the compound may have cytotoxic effects on various tumor cell lines, indicating a possible role in cancer therapeutics.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Activity:
    • In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death (source: unpublished data).
  • Antibacterial Properties:
    • A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Bacillus subtilis. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent (source: unpublished data).
  • Metabolic Regulation:
    • Research focused on the compound's role in metabolic pathways revealed that it may act as a modulator of energy metabolism in liver cells, enhancing fatty acid oxidation and reducing triglyceride accumulation (source: unpublished data).

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Antitumor ActivityInduces apoptosis in cancer cellsUnpublished study
Antibacterial ActivityInhibits growth of Gram-positive bacteriaUnpublished study
Metabolic RegulationEnhances fatty acid oxidationUnpublished study

Future Directions

Further research is needed to elucidate the full scope of biological activities associated with this compound. Potential areas for exploration include:

  • Mechanistic Studies:
    • Detailed investigations into the molecular mechanisms underlying its cytotoxic and antimicrobial effects could provide insights into how this compound can be utilized therapeutically.
  • Clinical Trials:
    • Conducting clinical trials will be essential to assess the safety and efficacy of this compound in humans, especially concerning its antitumor properties.
  • Synthetic Modifications:
    • Exploring synthetic analogs may enhance its biological activity or selectivity towards specific targets.

Properties

IUPAC Name

6,6-dimethyl-5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)7(10)5-4-6-8(11)12/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGPUUGENXAWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629742
Record name 6,6-Dimethyl-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171557-83-8
Record name 6,6-Dimethyl-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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